PyBOP
Overview
Description
Biaxially oriented polypropylene (BOPP) is a type of polypropylene film that has been stretched in both the machine direction and across the machine direction. This biaxial orientation enhances the film’s mechanical, optical, and barrier properties, making it a versatile material widely used in packaging, labeling, and industrial applications .
Mechanism of Action
Target of Action
PyBOP, or benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate, is primarily used as a peptide coupling reagent in solid phase peptide synthesis . Its primary targets are the carboxyl groups of one amino acid and the amino group of another amino acid, which it helps to link together to form a peptide bond .
Mode of Action
This compound activates the carboxyl group of an amino acid, making it more susceptible to attack by the amino group of another amino acid . This results in the formation of a peptide bond, linking the two amino acids together . This compound is used as a substitute for the BOP reagent, avoiding the formation of the carcinogenic waste product HMPA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis. By facilitating the formation of peptide bonds, this compound plays a crucial role in the creation of peptides and proteins, which are vital components of all living organisms .
Result of Action
The result of this compound’s action is the successful coupling of amino acids to form peptides or proteins. This is a critical process in biochemistry and medicine, as peptides and proteins play numerous roles in biological systems, including acting as enzymes, hormones, and antibodies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the efficiency of peptide bond formation. Additionally, this compound is typically used in an anhydrous environment, as water can compete with the amino group, leading to hydrolysis of the activated carboxyl group instead of peptide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The production of biaxially oriented polypropylene involves several key steps:
Raw Material Selection: High-quality polypropylene resin is selected for its purity, molecular weight distribution, and additive packages to promote downstream processability and performance.
Extrusion Processes: The polypropylene resin is melted and filtered before being extruded through a flat die.
Forming and Orientation: The extruded film is then stretched in both the machine direction and across the machine direction to achieve biaxial orientation.
Printing and Conversion: The oriented film is printed and converted into the final product.
Inspection and Packaging: The finished product undergoes quality inspection before being packaged for distribution.
Industrial Production Methods
Industrial production of biaxially oriented polypropylene typically involves the use of tubular film blowing or cast film biaxial orientation processes. The double bubble film blowing process is commonly used, where the molten polypropylene extruded tube is first cooled in a water bath and then reheated and oriented by blowing while being stretched in the machine direction .
Chemical Reactions Analysis
Types of Reactions
Biaxially oriented polypropylene undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of oxidation products, which can affect the film’s properties.
Reduction: Reduction reactions can occur under specific conditions, altering the film’s chemical structure.
Substitution: Substitution reactions can introduce new functional groups into the polymer chain, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and the presence of specific solvents can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include modified polypropylene chains with altered mechanical, optical, and barrier properties. These modifications can enhance the film’s performance in specific applications .
Scientific Research Applications
Biaxially oriented polypropylene has a wide range of scientific research applications:
Comparison with Similar Compounds
Biaxially oriented polypropylene can be compared with other similar compounds, such as:
Polyethylene Terephthalate (PET): PET films also have excellent mechanical and optical properties but differ in their chemical resistance and thermal stability.
Polyvinyl Chloride (PVC): PVC films offer good clarity and flexibility but have different environmental and health considerations compared to polypropylene.
Polyethylene (PE): PE films are widely used in packaging but generally have lower mechanical strength and barrier properties compared to biaxially oriented polypropylene.
Biaxially oriented polypropylene stands out due to its unique combination of low density, cost-effectiveness, and superior mechanical and optical properties .
Properties
IUPAC Name |
benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAFLMPQBHAMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F6N6OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369209 | |
Record name | PyBOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128625-52-5 | |
Record name | PyBOP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128625-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PyBOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYBOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6KQR4GY6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of PyBOP?
A1: this compound is widely used as a coupling reagent for the synthesis of peptides and their amides. [, , , , , ] This includes complex molecules like glycopeptide antibiotics, such as those in the vancomycin and teicoplanin groups. []
Q2: How does this compound facilitate amide bond formation?
A2: this compound reacts with carboxylic acids in the presence of a base, typically diisopropylethylamine (DIEA), to form a reactive benzotriazolyl ester intermediate. This activated ester is susceptible to nucleophilic attack by amines, leading to the formation of an amide bond. [, , ]
Q3: Are there any challenges associated with this compound-mediated couplings?
A3: While generally effective, this compound can lead to the formation of N-carboxyanhydrides as a side reaction, especially with Boc-protected amino acids like Boc-Valine. [] Additionally, couplings involving N-methylated amino acids can be challenging with this compound, often requiring alternative coupling reagents like PyBroP or PyCloP. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H28F6N6OP2 and a molecular weight of 520.43 g/mol. []
Q5: Under what conditions is this compound typically used?
A5: this compound is soluble in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). Reactions are typically carried out at room temperature. [, , , , ]
Q6: Can this compound be used for solid-phase peptide synthesis?
A6: Yes, this compound is frequently employed in both solid-phase and solution-phase peptide synthesis. [, , , , , , , ] It has been successfully used with various resins, including 2-chlorotrityl chloride resin, Rink amide resin, and Wang resin. [, , , , ]
Q7: Is this compound a catalyst or a reagent?
A7: this compound is consumed during the reaction, making it a reagent rather than a catalyst. []
Q8: What are some specific applications of this compound beyond peptide synthesis?
A8: this compound has proven useful for:
- Synthesizing cyclic RGD peptide amphiphiles for drug delivery. []
- Preparing epoxysuccinate-based cysteine protease inhibitors. []
- Creating oligonucleotide conjugates for patterned biomineralization. []
- Synthesizing stevioside analogues with cytotoxic and antibacterial properties. []
- Generating tris(calix[4]arene) dendrons with amino surface functionalization. []
- Developing platinum(II)-containing anticancer agents with improved drug delivery. []
Q9: Has computational chemistry been employed to study this compound-mediated reactions?
A9: While the provided research does not delve into detailed computational studies on this compound itself, molecular modeling techniques have been applied to investigate the conformational properties and activities of compounds synthesized using this compound. [, , ]
Q10: Does the structure of this compound influence its reactivity?
A10: The structure of this compound, particularly the benzotriazole moiety and the phosphonium center, contributes to its ability to activate carboxylic acids and facilitate amide bond formation. [] Modifications to this structure can alter its reactivity and selectivity.
Q11: How can the stability of this compound be enhanced?
A11: Storing this compound under dry and inert conditions can help maintain its stability. Additionally, using freshly prepared solutions is recommended. []
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